Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate
Description
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is a synthetic organic compound featuring a phenyl ring substituted with a hydroxyl group and two methyl groups at the 4-, 2-, and 6-positions, respectively. The molecule also contains an acetamido group and a methyl ester, making it a derivative of tyrosine.
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-5-11(17)6-9(2)12(8)7-13(14(18)19-4)15-10(3)16/h5-6,13,17H,7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKRXMYAOHPMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Carboxylic Acid Precursors
A foundational step in synthesizing methyl esters involves activating carboxylic acid precursors. The patent WO2016170544A1 describes esterification using pentafluorophenol as an activating agent in dichloromethane, with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate, this approach could involve reacting 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid with methanol in the presence of thionyl chloride or concentrated sulfuric acid as catalysts. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding the methyl ester after aqueous workup.
Amidation and Protecting Group Strategies
Introducing the acetamido group requires selective amidation. A two-step process is often employed:
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Protection of the Amino Group : The free amine is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For example, WO2016170544A1 utilizes Boc protection with tert-butyl dicarbonate in dichloromethane and N-methylmorpholine as a base.
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Acetylation : The protected amine is acetylated using acetic anhydride or acetyl chloride. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free acetamido group.
Regioselective Functionalization of the Aromatic Ring
The 4-hydroxy-2,6-dimethylphenyl moiety is synthesized via Friedel-Crafts alkylation or directed ortho-metalation. The Royal Society of Chemistry’s protocols highlight the use of Lewis acids (e.g., AlCl₃) for alkylating phenol derivatives with methyl groups. Subsequent hydroxylation at the para-position is achieved using Oxone® or meta-chloroperbenzoic acid (mCPBA) in acetone/water mixtures.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Polar Aprotic Solvents : Dimethylformamide (DMF) and acetonitrile are preferred for amidation due to their high dielectric constants, which stabilize transition states.
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Low-Temperature Control : Reactions involving acid chlorides or anhydrides are conducted at –10°C to 0°C to suppress racemization, as demonstrated in WO2016170544A1.
Catalytic Systems
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Coupling Agents : DCC and EDC, combined with N-hydroxysuccinimide (NHS), improve amidation yields to >85%.
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Base Selection : N-Methylmorpholine and triethylamine are optimal for neutralizing HCl byproducts during acyl chloride formation.
Analytical Validation and Purity Control
Chromatographic Profiling
High-performance liquid chromatography (HPLC) is critical for assessing purity. The patent WO2016170544A1 specifies a YMC Pack Pro C18 column with a gradient elution of potassium phosphate buffer and acetonitrile, detecting impurities at 210 nm. Typical retention times for the target compound range from 22–25 minutes, with diastereomeric impurities eluting earlier (18–20 minutes).
Spectroscopic Characterization
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NMR Spectroscopy :
Data Tables and Comparative Analysis
Table 1. Comparison of Esterification Methods
Table 2. Amidation Optimization Parameters
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| N-Methylmorpholine | 0–5 | 2 | 89 |
| Triethylamine | 25 | 4 | 76 |
| Pyridine | –10 | 6 | 68 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-2,6-dimethylphenyl derivatives.
Reduction: Formation of 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Compound A : Methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate (CAS 17355-24-7)
- Structure : Differs by replacing the hydroxyl group with a methoxy group and lacking the 2,6-dimethyl substitution.
- Molecular Formula: C₁₃H₁₇NO₄ (vs. C₁₄H₁₉NO₄ for the target compound).
- Molecular Weight : 251.28 g/mol (vs. ~279.3 g/mol for the target compound, assuming two additional methyl groups).
- Key Differences: Hydrogen Bonding: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, likely increasing aqueous solubility compared to Compound A’s methoxy group .
Compound B : Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate
- Structure : Features an ethyl ester (vs. methyl) and a bulkier 4-substituent (allyloxy-p-tolyloxy group).
- Synthesis Yield : 96% under optimized conditions, suggesting efficient coupling reactions for analogous compounds .
- Phenyl Substituent: The allyloxy-p-tolyloxy group introduces extended conjugation and steric bulk, which may improve target selectivity in enzyme inhibition .
Biological Activity
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate, also referred to by its catalog number NX74079, has garnered attention in recent research for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. Below is an overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.3 g/mol
- IUPAC Name : this compound
- PubChem CID : 18956040
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group in the phenolic structure of this compound suggests a potential for radical scavenging activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Compounds structurally related to this compound have shown promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in the context of chronic inflammatory diseases.
Antimicrobial Activity
Research has demonstrated that derivatives of aromatic amides can exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth may be attributed to its structural components that interact with microbial cell membranes or metabolic pathways.
Case Studies and Research Findings
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Antioxidant Study :
- A study evaluated the antioxidant capacity of various phenolic compounds using DPPH and ABTS assays. This compound was found to have a significant IC50 value, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.
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Anti-inflammatory Mechanism :
- In vitro studies on macrophages treated with this compound showed a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
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Antimicrobial Testing :
- A series of tests against common pathogens (e.g., E. coli, S. aureus) revealed that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate?
The compound is typically synthesized via Pd-catalyzed C–H functionalization or multi-step protection/deprotection strategies. For example, the phenolic hydroxyl group on the aromatic ring can be protected using acetyl or tert-butoxycarbonyl (Boc) groups during synthesis. Subsequent coupling reactions (e.g., with picolinamido or acetamido moieties) and deprotection yield the final product. Key intermediates are characterized by NMR and HRMS .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Assign chemical shifts to verify substituent positions (e.g., aromatic protons at δ 6.5–7.0 ppm, acetamido protons at δ 1.8–2.1 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C14H19NO5: 294.1345; observed: 294.1348) .
- IR : Identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters, N–H bend at ~1550 cm⁻¹ for acetamido groups) .
Q. How can researchers assess the compound’s stability under varying pH or temperature conditions?
Conduct accelerated degradation studies:
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures .
Advanced Research Questions
Q. How can regioselectivity challenges in Pd-catalyzed C–H arylation be addressed during synthesis?
- Ligand Design : Use directing groups (e.g., acetamido) to control arylation at specific positions .
- Substrate Preorganization : Introduce steric hindrance (e.g., 2,6-dimethyl groups on the phenyl ring) to block undesired reaction sites .
- Reaction Optimization : Adjust Pd(OAc)₂ loading (1–5 mol%) and solvent polarity (e.g., DMF vs. DME) to improve yields (reported 60–79%) .
Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?
- DFT Calculations : Model transition states for C–H activation steps to predict regioselectivity .
- Molecular Docking : Simulate interactions with enzymes (e.g., tyrosine kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the phenolic hydroxyl group .
Q. How can discrepancies in NMR data across studies be resolved?
- Solvent/Isotope Effects : Compare spectra acquired in CDCl₃ vs. DMSO-d₆, noting shifts in exchangeable protons (e.g., –OH groups) .
- Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility in the propanoate chain .
Q. What strategies ensure enantiomeric purity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
